



Application Notes and Protocols for the Analytical Determination of Echinatine N-oxide

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Compound of Interest		
Compound Name:	Echinatine N-oxide	
Cat. No.:	B1223185	Get Quote

Introduction

Echinatine N-oxide is a pyrrolizidine alkaloid N-oxide (PANO), a class of natural toxins produced by various plant species. Pyrrolizidine alkaloids (PAs) and their N-oxides are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] These compounds can contaminate food sources such as honey, tea, milk, and herbal medicines, posing a risk to human health.[1][2] Consequently, sensitive and reliable analytical methods are crucial for the detection and quantification of **Echinatine N-oxide** in various matrices to ensure food and drug safety. This document provides an overview of the primary analytical techniques and detailed protocols for the analysis of **Echinatine N-oxide**.

Analytical Techniques

The detection and quantification of **Echinatine N-oxide**, along with other PAs and PANOs, are predominantly achieved through chromatographic techniques coupled with mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a role in structural elucidation.

- High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation of PAs and PANOs.[3] When coupled with a suitable detector, such as a UV or mass spectrometer, it allows for the quantification of these compounds.
- Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the trace analysis of PAs and PANOs due to its high sensitivity and selectivity.[4] Ultra-high-performance liquid chromatography (UHPLC) is



often employed to achieve better separation and faster analysis times.[1][2] The use of techniques like electrospray ionization (ESI) is common, and atmospheric pressure chemical ionization (APCI) can be particularly useful for distinguishing N-oxides from their hydroxylated counterparts.[5][6][7] Given the potential instability of N-oxide metabolites, analytical methods must be carefully developed to prevent their conversion back to the parent alkaloid during analysis.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for the structural confirmation of PAs and PANOs, including Echinatine N-oxide.
 [10][11] NMR helps in the unambiguous identification of these compounds, which is crucial for reference standards and in the study of their metabolism.

Quantitative Data Summary

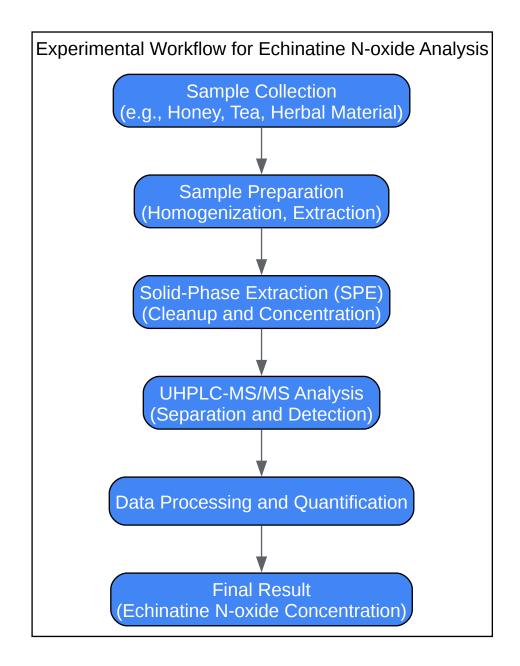
The following table summarizes the quantitative performance data for the analysis of pyrrolizidine alkaloids, including N-oxides, in various food matrices using UHPLC-MS/MS. These values demonstrate the sensitivity and reliability of the method.

Matrix	Analyte Class	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Average Recovery (%)
Honey	Pyrrolizidine Alkaloids	0.015–0.30	0.05–1.00	64.5–103.4[1]
Tea	Pyrrolizidine Alkaloids	0.03-0.75	0.1–2.5	67.6–107.6[1]
Milk	Pyrrolizidine Alkaloids	0.014–0.682	0.045–2.273	65.2–112.2[1]

Experimental Protocols

A generalized experimental workflow for the analysis of **Echinatine N-oxide** is presented below.





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Caption: General workflow for the analysis of **Echinatine N-oxide**.

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction and cleanup of **Echinatine N-oxide** from a complex matrix, such as a plant extract or food sample, prior to LC-MS/MS analysis.

• 1.1. Sample Extraction:



- Weigh 1-5 g of the homogenized sample into a centrifuge tube.
- Add 10 mL of an appropriate extraction solvent (e.g., 0.5 N hydrochloric acid or methanol).
 [12]
- Vortex or sonicate for 15-30 minutes to ensure thorough extraction.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.
- 1.2. SPE Cleanup:
 - Column Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing
 5 mL of methanol followed by 5 mL of the extraction solvent.
 - Sample Loading: Load the supernatant from step 1.1 onto the conditioned SPE cartridge.
 - Washing:
 - Wash the cartridge with 5 mL of the extraction solvent to remove interfering substances.
 - Wash the cartridge with 5 mL of methanol to remove further impurities.
 - Elution: Elute the analytes, including Echinatine N-oxide, with 5-10 mL of methanol containing 5% ammonia.
 - Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of **Echinatine N-oxide**.

- 2.1. Chromatographic Conditions:
 - Instrument: Ultra-High-Performance Liquid Chromatography system.



- Column: A suitable column for polar compounds, such as a C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:

■ 0-1 min: 5% B

■ 1-8 min: 5% to 95% B

■ 8-10 min: 95% B

■ 10.1-12 min: 5% B (re-equilibration)

Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

Column Temperature: 40°C.

- 2.2. Mass Spectrometry Conditions:
 - o Instrument: Triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).

Capillary Voltage: 3.5 kV.

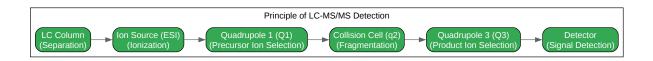
Source Temperature: 150°C.

Desolvation Temperature: 350°C.

 MRM Transitions: Specific precursor-to-product ion transitions for **Echinatine N-oxide** and a suitable internal standard should be determined by direct infusion of standards. For



Echinatine N-oxide (C15H25NO6, MW: 315.36), the protonated molecule [M+H]+ at m/z 316.2 would be the precursor ion. Product ions would be determined through fragmentation experiments.



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Caption: Conceptual diagram of the LC-MS/MS detection process.

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